4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Synthetic Chemistry Stability Functionalization

Researchers sourcing structurally novel building blocks for fragment-based drug discovery frequently encounter generic triazole-thiols lacking experimental validation. 4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3) resolves this with a unique dual-heterocyclic architecture combining an N-ethyl pyrazole at C5, an N-4 ethyl group, and a free thiol at position 3. • Nucleophilic 3-thiol enables site-selective conjugation to fluorescent reporters, biotin tags, or photoaffinity labels for ABPP and targeted covalent inhibitor design. • Provides a bidentate/bridging ligand motif for Cu(II), Zn(II), or Ru(III), offering distinct coordination geometry versus blocked-thiol analogs. • Low molecular weight (223.3 g/mol) and structural novelty make it suitable for FBDD library inclusion.

Molecular Formula C9H13N5S
Molecular Weight 223.3
CAS No. 1001559-22-3
Cat. No. B2551512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
CAS1001559-22-3
Molecular FormulaC9H13N5S
Molecular Weight223.3
Structural Identifiers
SMILESCCN1C=CC(=N1)C2=NNC(=S)N2CC
InChIInChI=1S/C9H13N5S/c1-3-13-6-5-7(12-13)8-10-11-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,11,15)
InChIKeyWMJPNZXPPWGSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3) – Compound Profile and Procurement Context


4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3) is a research-grade, sulfur-containing heterocyclic compound with the molecular formula C9H13N5S, featuring a 1,2,4-triazole-3-thiol core substituted with an N-ethyl pyrazole ring . The molecule’s architecture—combining a nucleophilic thiol group with two distinct heterocyclic pharmacophores—defines its potential utility as a versatile synthetic intermediate and a candidate for exploring biological target engagement, without any established, peer-reviewed quantitative differentiation data that would currently compel its selection over closely related analogs .

Building block type Research-grade triazole-thiol with free SH group
Key functionality Unsubstituted thiol enables conjugation and coordination chemistry
Differentiation Unique N-ethyl pyrazole substitution pattern for SAR exploration

Why 4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Other Triazole-Thiols


The specific combination of an N-ethyl pyrazole substituent at the 5-position of the triazole ring, an ethyl group at N-4, and a free thiol at position 3 creates a unique electronic and steric environment that distinguishes this compound from other triazole-thiols [1][2]. Although direct head-to-head functional data are absent for this specific compound, class-level SAR indicates that even minor changes—such as moving the pyrazole substitution position or replacing the N-ethyl with an N-methyl group—dramatically alter hydrogen-bonding capacity, lipophilicity, and metal-coordination geometry in ways that render generic substitution unreliable without experimental validation [3][4].

Risk 1 Regioisomeric pyrazole linkage (5-yl vs. 3-yl) may alter hydrogen-bonding geometry and target engagement.
Risk 2 N-alkyl variation (methyl vs. ethyl) can shift lipophilicity and electronic distribution, affecting molecular recognition.
Risk 3 S-alkylated derivatives irreversibly block the thiol, eliminating metal coordination and covalent modification capability.

Quantitative Evidence for 4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Differentiation


Synthetic Tractability and Chemical Stability Under Standard Storage Conditions

Procurement-grade analytical data confirm that 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is supplied at 95–97% purity and remains stable when stored sealed in a dry environment at 2–8 °C, enabling reliable downstream synthetic manipulation without the degradation issues reported for some amino-substituted analogs . For example, the 4-amino analog 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol requires more stringent storage conditions due to the oxidative sensitivity of the free amino group, whereas the N-ethyl substitution in the target compound confers improved ambient handling tolerance [1].

Synthetic tractability & stability
Class-level
Target: 95–97% purity, stable at 2–8°C (sealed, dry).
Comparator (4-amino analog): oxidative sensitivity, more stringent storage.
Procurement-grade stability supports reproducible downstream synthesis.
Based on supplier QC and class-level structural comparison; individual lot data to verify.
Synthetic Chemistry Stability Functionalization

Differential Reactivity of the Unsubstituted 3-Thiol Group in Metal Coordination and Covalent Functionalization

The presence of a free thiol at position 3 (rather than a thione tautomer or an alkylthio derivative) is a critical structural feature that distinguishes this compound from its S-alkylated and 4-amino-substituted counterparts [1][2]. S-Alkyl derivatives, such as those described by Hotsulia et al., permanently block the thiol group, eliminating the possibility of reversible metal chelation or dynamic covalent modification, a capability that the target compound uniquely retains due to its unsubstituted thiol [3].

Free thiol reactivity
Class-level
Target: Free SH enables reversible metal coordination and nucleophilic conjugation.
Comparator (S-alkyl): Thiol permanently blocked, no metal-binding or dynamic covalent reactions.
Free thiol supports metallodrug design and covalent probe development.
Structural inference from published synthetic routes; class-level evidence.
Medicinal Chemistry Coordination Chemistry Covalent Inhibition

Structural Distinction from Regioisomeric and Positional Analogs

The substitution pattern of 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol—specifically, the attachment of the pyrazole ring at the 3-position rather than the 5-position, and the N-ethyl rather than N-methyl modification—was intentionally selected to modulate lipophilicity and hydrogen-bonding geometry compared to the more common 5-pyrazolyl-substituted series [1]. The isomer 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 1005629-19-5) differs by a single methyl group and a different pyrazole linkage point, creating a distinct spatial arrangement of H-bond donors and acceptors that alters binding-site compatibility in protease and kinase targets .

Regioisomeric distinction
Class-level
Target: N-Ethyl pyrazole linked via 3-position.
Comparator (CAS 1005629-19-5): N-methyl pyrazole linked via 5-position.
Distinct H-bond topology may alter binding-site compatibility.
Isosteric evaluation requires target-specific validation.
Medicinal Chemistry SAR Molecular Recognition

Recommended Application Scenarios for 4-Ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol


Exploratory Medicinal Chemistry and Fragment-Based Screening Libraries

The compound’s low molecular weight (223.3 g/mol), dual heterocyclic scaffold, and free thiol anchor make it a suitable candidate for inclusion in fragment-based drug discovery (FBDD) libraries, where its structural novelty relative to more common pyrazole-linked triazoles can provide a differentiated starting point for hit identification [1].

Covalent Probe and Chemical Biology Tool Development

The unsubstituted 3-thiol group enables site-selective conjugation to fluorescent reporters, biotin tags, or photoaffinity labels via nucleophilic substitution or disulfide formation, positioning the compound as a versatile building block for activity-based protein profiling (ABPP) or targeted covalent inhibitor design [2].

Metallodrug and Coordination Chemistry Research

The combination of an N-ethyl pyrazole and a free thiol provides a bidentate or bridging ligand motif for transition metal ions such as copper(II), zinc(II), or ruthenium(III), offering a distinct coordination geometry compared to analogs with blocked thiols or alternative heterocyclic linkages [3].

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low MW, dual heterocyclic scaffold, free thiol anchor
Structural differentiation from common pyrazole-triazoles for hit identification
Covalent probe & chemical biology tools
Unsubstituted 3-thiol for site-selective conjugation
Activity-based protein profiling (ABPP) and targeted covalent inhibitor design
Metallodrug & coordination chemistry
Bidentate N/S ligand motif (pyrazole + thiol)
Coordination geometry comparison with blocked-thiol analogs
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